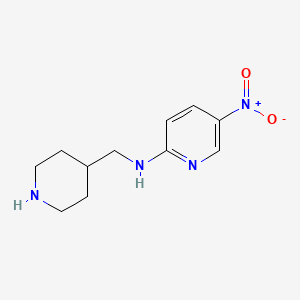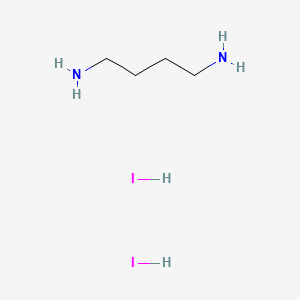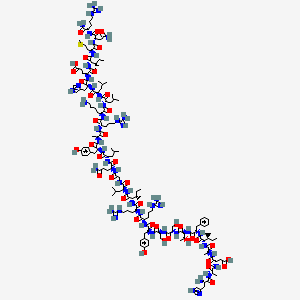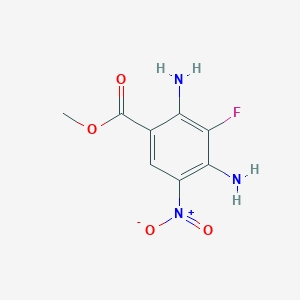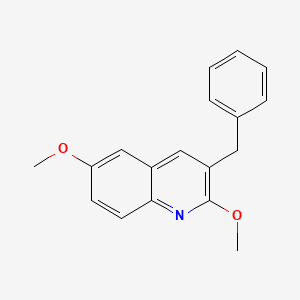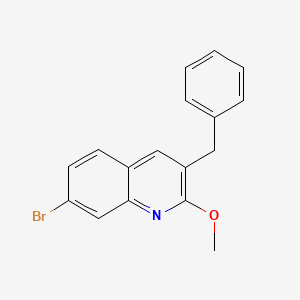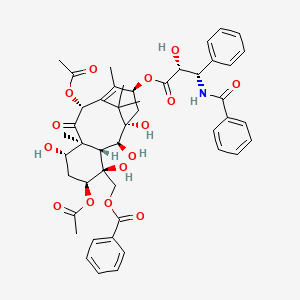
Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity
Overview
Description
Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is an oxetane ring-opened impurity of Paclitaxel . It is also known as paclitaxel impurity M . It has no significant biological activity .
Synthesis Analysis
The impurity arises from the rearrangement of the oxetane ring within the paclitaxel molecule. It is a well-documented degradation product of the anticancer drug paclitaxel. Understanding and controlling the formation of this impurity is crucial in the development, manufacturing, and storage of paclitaxel-based drugs.Molecular Structure Analysis
The molecular formula of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is C47H53NO15 . Its molecular weight is 871.9 g/mol. The IUPAC name is [ (1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13- [ (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo [9.3.1.03,8]pentadec-11-enyl]methyl benzoate.Chemical Reactions Analysis
The formation of the impurity involves the rearrangement of the oxetane ring within the paclitaxel molecule. The exact chemical reactions leading to this rearrangement are not specified in the available resources.Physical And Chemical Properties Analysis
The boiling point of Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is 1003.5±65.0°C at 760 mmHg . Its density is 1.41±0.1 g/cm3 .Scientific Research Applications
Analytical Method Development and Validation
A significant application of paclitaxel impurity M lies in the development and validation of analytical methods for paclitaxel. Researchers use this impurity to assess the specificity and sensitivity of methods designed to quantify paclitaxel in raw materials, formulations, and biological samples.
Mechanism of Action
Target of Action
The Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity is an oxetane ring-opened impurity of Paclitaxel . It is also known as paclitaxel impurity M .
Mode of Action
Biochemical Pathways
The formation of this impurity is a part of the complex biochemical pathway involved in the synthesis of Paclitaxel .
Action Environment
The formation of this impurity is influenced by the conditions in the development, manufacturing, and storage of Paclitaxel-based drugs. Understanding and controlling the formation of this impurity is crucial for the quality control of these drugs. .
properties
IUPAC Name |
[(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMUOOTJLNHSQ-SJBOGKINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858276 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71751428 | |
CAS RN |
932042-85-8 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

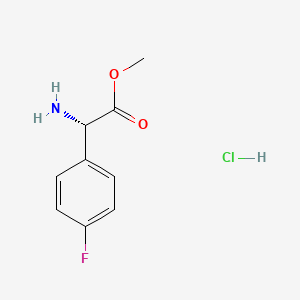
![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)
